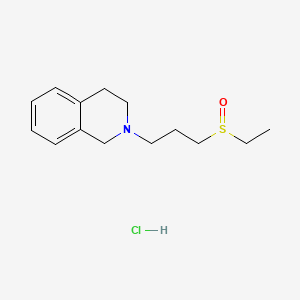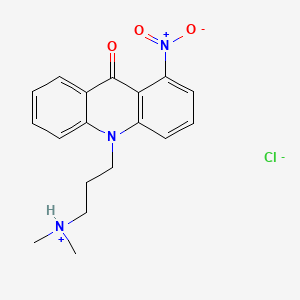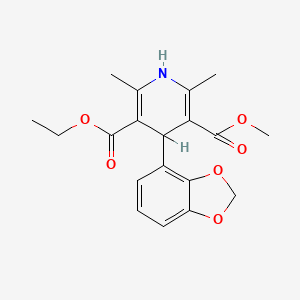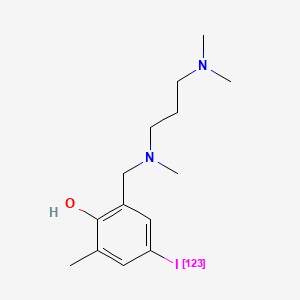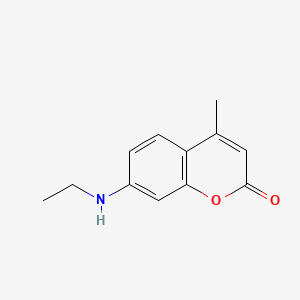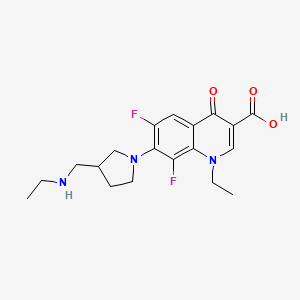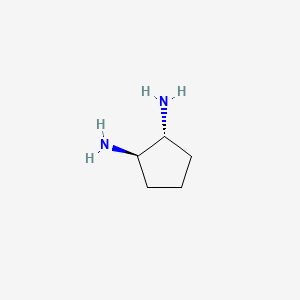
(1R,2R)-Cyclopentan-1,2-diamin
Übersicht
Beschreibung
“(1R,2R)-(-)-1,2-Diaminocyclohexane” is a versatile ligand for the formation of metal complexes. It is used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis .
Synthesis Analysis
The synthesis of a single enantiomer of immuno-PET linker-chelator (1R,2R)-RESCA-TFP from commercially available (1R,2R)-1,2-diaminocyclohexane involves a reductive amination, a trialkylation, a saponification followed by EDCI-promoted TFP ester formation .Molecular Structure Analysis
The molecular formula of “(1R,2R)-(-)-1,2-Diaminocyclohexane” is C6H14N2 .Chemical Reactions Analysis
The multienzymatic cascade reactions via enzyme complex by immobilization have been discussed in the context of this compound . The selective current responses of antigen-antibody reactions on chiral electrode surfaces for different incubation time and varying AFP concentrations were monitored .Physical And Chemical Properties Analysis
Diastereomers, such as “(1R,2R)-(-)-1,2-Diaminocyclohexane”, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .Wissenschaftliche Forschungsanwendungen
Asymmetrische Katalyse
“(1R,2R)-Cyclopentan-1,2-diamin” ist ein chirales Diamin, das als Ligand in der asymmetrischen Katalyse eingesetzt wurde. Es bildet Komplexe mit Metallen, die eine Vielzahl von Reaktionen, wie z. B. die Hydrierung, mit hoher Enantioselektivität katalysieren können. Dies ist entscheidend für die Synthese chiraler Moleküle, die in der Pharmazie wichtig sind, da die Aktivität eines Arzneimittels von seiner Chiralität abhängen kann {svg_1}.
Organische Synthese
In der organischen Synthese dient diese Verbindung als Baustein für die Herstellung komplexer Moleküle. Seine chirale Natur ermöglicht die Synthese enantiomerenreiner Verbindungen, was für die Entwicklung neuer Medikamente und Materialien mit spezifischen optischen Eigenschaften unerlässlich ist {svg_2}.
Pharmazeutika
Derivate von “this compound” wurden auf ihre potenziellen pharmazeutischen Anwendungen untersucht. So wurden sie beispielsweise bei der Entwicklung von metallbasierten Krebsmedikamenten eingesetzt, wobei der chirale Ligand den Wirkmechanismus des Medikaments und seine Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann {svg_3}.
Analytische Chemie
In der analytischen Chemie werden chirale Derivate von “this compound” als chirale Trennmittel zur Bestimmung der enantiomeren Reinheit verwendet. Sie können aufgrund ihrer Fähigkeit, Komplexe mit verschiedenen Analyten zu bilden, auch Teil von Sensoren und Indikatoren sein {svg_4}.
Materialwissenschaften
Die chirale Natur von “this compound” macht es zu einem Kandidaten für den Einsatz in der Materialwissenschaft, insbesondere bei der Synthese optisch aktiver Polymere und Materialien, die einzigartige Eigenschaften wie z. B. den zirkularen Dichroismus aufweisen können, der in modernen optischen Geräten wertvoll ist {svg_5}.
Medizinische Chemie
In der medizinischen Chemie werden die Derivate der Verbindung auf ihre Bindungsaffinität zu verschiedenen Proteinen untersucht, was ein wichtiger Schritt im Prozess der Medikamentenentwicklung ist. Das Verständnis, wie diese Verbindungen mit Proteinen interagieren, kann zur Entwicklung effektiverer Medikamente führen {svg_6}.
Katalyse
“this compound” wird in der Katalyseforschung verwendet, um neue Katalysatoren zu entwickeln, die chemische Reaktionen unter milderen Bedingungen ermöglichen, Abfall reduzieren und die Reaktionsausbeute erhöhen können. Seine Rolle bei der Entwicklung umweltfreundlicher katalytischer Prozesse ist von großem Interesse {svg_7}.
Biokatalyse
Die Verbindung wird auch im Kontext der Biokatalyse untersucht, wo sie verwendet werden kann, um Enzyme zu modifizieren oder künstliche Enzyme zu erzeugen, die chemische Reaktionen in lebenden Organismen katalysieren. Dies hat Anwendungen in der Produktion von Biokraftstoffen, biologisch abbaubaren Kunststoffen und anderen biobasierten Chemikalien {svg_8}.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQGGALXPHWLV-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953466 | |
| Record name | Cyclopentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3145-88-8 | |
| Record name | rel-(1R,2R)-1,2-Cyclopentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC54218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






